3'-Butyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique spiro structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has various scientific research applications, including:
Medicinal Chemistry: Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities. This compound may be explored for its potential therapeutic applications.
Biological Studies: The compound can be used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Industrial Applications: Indole derivatives are used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity . The spiro structure may contribute to its unique binding properties and biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
3’-Butyl 5’-tert-butyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and may contribute to its specific applications in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-O'-tert-butyl 3-O'-butyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C23H28N2O6/c1-6-7-12-29-19(26)17-18(24)30-13(2)16(20(27)31-22(3,4)5)23(17)14-10-8-9-11-15(14)25-21(23)28/h8-11H,6-7,12,24H2,1-5H3,(H,25,28) |
InChI Key |
FRHJEDQNIBXJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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